molecular formula C17H19N3O2 B5189627 N'-(4-propan-2-ylphenyl)-N-(pyridin-4-ylmethyl)oxamide

N'-(4-propan-2-ylphenyl)-N-(pyridin-4-ylmethyl)oxamide

Cat. No.: B5189627
M. Wt: 297.35 g/mol
InChI Key: RVDWMGZNXWSAKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(4-propan-2-ylphenyl)-N-(pyridin-4-ylmethyl)oxamide is a synthetic organic compound that belongs to the class of oxamides. Oxamides are known for their diverse applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure with a 4-propan-2-ylphenyl group and a pyridin-4-ylmethyl group attached to the oxamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-propan-2-ylphenyl)-N-(pyridin-4-ylmethyl)oxamide typically involves the reaction of 4-propan-2-ylphenylamine with pyridin-4-ylmethylamine in the presence of an oxalyl chloride reagent. The reaction is carried out under anhydrous conditions, often in a solvent such as dichloromethane, at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-(4-propan-2-ylphenyl)-N-(pyridin-4-ylmethyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(4-propan-2-ylphenyl)-N-(pyridin-4-ylmethyl)oxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-methylphenyl)-N-(pyridin-4-ylmethyl)oxamide
  • N’-(4-ethylphenyl)-N-(pyridin-4-ylmethyl)oxamide
  • N’-(4-isopropylphenyl)-N-(pyridin-4-ylmethyl)oxamide

Uniqueness

N’-(4-propan-2-ylphenyl)-N-(pyridin-4-ylmethyl)oxamide is unique due to its specific substituents, which may confer distinct chemical and biological properties. The presence of the 4-propan-2-ylphenyl group can influence the compound’s reactivity and interaction with biological targets, differentiating it from similar compounds.

Properties

IUPAC Name

N'-(4-propan-2-ylphenyl)-N-(pyridin-4-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-12(2)14-3-5-15(6-4-14)20-17(22)16(21)19-11-13-7-9-18-10-8-13/h3-10,12H,11H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDWMGZNXWSAKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.